7-Chloro-2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride
Description
Properties
CAS No. |
3528-72-1 |
|---|---|
Molecular Formula |
C18H21Cl2N3O |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
7-chloro-1-[2-(dimethylamino)ethyl]-2-phenyl-2,3-dihydroquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C18H20ClN3O.ClH/c1-21(2)10-11-22-16-12-14(19)8-9-15(16)18(23)20-17(22)13-6-4-3-5-7-13;/h3-9,12,17H,10-11H2,1-2H3,(H,20,23);1H |
InChI Key |
NWISGBZOZYFCPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(NC(=O)C2=C1C=C(C=C2)Cl)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach for Quinazolinone Derivatives
Quinazolinone derivatives, including 7-chloro substituted compounds, are typically synthesized through cyclization reactions involving 2-aminobenzamide or related intermediates with appropriate carbonyl donors or electrophilic agents. The synthesis often proceeds via:
- Formation of intermediate benzoxazinones or quinazoline-2,4-diones
- Subsequent substitution or alkylation to introduce side chains such as the 2-(dimethylamino)ethyl group
- Final conversion to hydrochloride salts for stability and isolation
Sulfur-Mediated Cyclization Process (Patent US4387223A)
One patented method involves heating a precursor dihydroquinazolinethione compound with sulfur in an inert high-boiling solvent such as o-dichlorobenzene at 100–200 °C. This process facilitates the formation of quinazolinone derivatives with high yield and purity without the use of heavy metal oxidants, thus avoiding environmental issues related to waste disposal.
- Reaction conditions: Reflux in o-dichlorobenzene, sulfur excess, 5 hours
- Outcome: High purity quinazolinethione derivatives, which can be further transformed into quinazolinones
- Advantages: Simple procedure, environmentally friendly, scalable for industrial production
| Parameter | Details |
|---|---|
| Starting material | 3,4-dihydro-2(1H)-quinazolinethione |
| Reagent | Sulfur (excess) |
| Solvent | o-Dichlorobenzene |
| Temperature | 100–200 °C |
| Reaction time | ~5 hours |
| Purification | Silica gel chromatography |
| Yield | High (e.g., 1.26 g from 1.62 g starting material) |
| Environmental impact | Low (avoids heavy metal oxidants) |
This method is applicable for introducing sulfur atoms into the quinazolinone ring system and can be adapted for preparing various derivatives, including 7-chloro substituted analogs.
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-Diones
A more recent metal-free catalytic method uses 4-dimethylaminopyridine (DMAP) to catalyze the formation of quinazoline-2,4-diones via a one-pot reaction involving 2-aminobenzamide derivatives and (Boc)2O (di-tert-butyl dicarbonate) as the carbonyl donor.
- Catalyst: DMAP (0.1 equiv)
- Solvent: Acetonitrile (CH3CN) preferred for high yields
- Reaction conditions: Microwave heating at 150 °C for 30 minutes or room temperature stirring for 12 hours
- Yields: Up to 94% under optimized conditions
- Advantages: Avoids heavy metals, short reaction times under microwave irradiation, high selectivity
| Entry | Catalyst | Base | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | DMAP | Et3N | CH2Cl2 | 33 | Side product formation |
| 3 | DMAP | None | CH2Cl2 | 79 | Improved yield without base |
| 10 | DMAP | None | CH3CN | 94 | Optimal yield under MW heating |
The method allows for the synthesis of quinazolinone cores that can be further functionalized to obtain the target compound with the dimethylaminoethyl side chain.
Stepwise Synthesis Including Alkylation and Salt Formation
The preparation of 7-Chloro-2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride typically involves:
- Synthesis of 7-chloro-2-phenylquinazolinone core:
- Starting from 2-amino-5-chlorobenzamide or related intermediates
- Cyclization with appropriate reagents (e.g., acetic anhydride or carbonyl donors)
- Heating under reflux in ethanol or other solvents with stirring
- Introduction of 2-(dimethylamino)ethyl side chain:
- Alkylation of the nitrogen at position 1 using 2-(dimethylamino)ethyl halides or tosylates
- Reaction under basic conditions or using phase transfer catalysts
- Formation of hydrochloride salt:
- Treating the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether)
- Isolation by filtration and recrystallization
A related synthetic example from literature involves condensation of methyl-2-amino-5-methoxybenzoate with acetic anhydride, reflux in ethanol, followed by work-up and recrystallization to afford quinazolinone intermediates in high yield (~95%). Subsequent amination and substitution steps yield the desired derivatives.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization of aminobenzamide | Acetic anhydride, ethanol, reflux 2 h | 95 | Monitored by TLC, recrystallized |
| Amination | Hydrazine hydrate, ethanol, reflux 3 h | Not specified | Conversion to aminoquinazolinone |
| Alkylation | 2-(dimethylamino)ethyl halide, base | Not specified | Introduces side chain |
| Salt formation | HCl in ethanol or ether | Quantitative | Forms hydrochloride salt |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield Range | Notes |
|---|---|---|---|---|
| Sulfur-mediated cyclization | Sulfur, o-dichlorobenzene, 100–200 °C, reflux | High purity, environmentally safe | High (e.g., >75%) | Suitable for quinazolinethione derivatives |
| DMAP-catalyzed one-pot synthesis | DMAP catalyst, (Boc)2O, CH3CN, microwave or RT | Metal-free, short reaction time | Up to 94% | Efficient for quinazoline-2,4-diones |
| Stepwise alkylation and salt formation | Alkyl halide, base, HCl treatment | Flexible, well-established | Not specified | Final step to introduce dimethylaminoethyl and salt form |
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-(2-dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions may produce halogenated or alkylated derivatives.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Studies have shown that 7-chloro-2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism involves the inhibition of specific kinases involved in cancer cell proliferation and survival.
-
Neurological Disorders
- The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may help mitigate oxidative stress and inflammation in neuronal cells, which are key factors in conditions like Alzheimer's disease.
-
Antimicrobial Properties
- Preliminary research indicates that this compound possesses antimicrobial activity against certain bacterial strains, suggesting potential use in developing new antibiotics.
Table 1: Summary of Research Findings on this compound
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Anticancer Activity | Demonstrated significant cytotoxicity against breast and lung cancer cell lines. | |
| Neurological Disorders | Showed protective effects against oxidative stress in neuronal models. | |
| Antimicrobial Properties | Exhibited activity against Gram-positive bacteria. |
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step reactions that introduce the chloro and dimethylaminoethyl groups into the quinazolinone structure. Understanding the synthesis pathway is crucial for optimizing yield and purity for therapeutic applications.
Mechanism of Action
The mechanism of action of 7-chloro-1-(2-dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations:
Substituent Diversity: The main compound features a phenyl group at position 2, contrasting with the triazole groups in quinconazole and fluquinconazole. Triazoles are critical for antifungal activity via cytochrome P450 inhibition . The dimethylaminoethyl side chain in the main compound may facilitate CNS penetration, unlike the dichlorophenyl groups in the comparators, which enhance lipid binding for pesticidal activity.
Halogen Placement: The 7-chloro substituent on the quinazolinone core differs from the 2,4-dichloro on the phenyl ring in quinconazole/fluquinconazole. Halogen positioning influences target affinity and metabolic stability.
Salt Form :
- The hydrochloride salt improves water solubility, advantageous for drug formulation, whereas quinconazole and fluquinconazole are neutral, favoring lipophilicity for pesticidal use.
Table 2: Functional Comparison
Key Insights:
- Antifungal vs. Neuroactive Potential: Quinconazole and fluquinconazole are pesticides targeting fungal sterol biosynthesis .
- Fluoro Substituent in Fluquinconazole: The 6-fluoro group in fluquinconazole enhances binding affinity and bioavailability compared to quinconazole, demonstrating how minor structural changes optimize activity .
Physicochemical Properties
Table 3: Spectroscopic and Physical Data
- The main compound’s protonated dimethylamino group would exhibit distinct NMR shifts (e.g., δ 2.2–3.0 for aliphatic protons) compared to the neutral triazole or dichlorophenyl groups in comparators.
Biological Activity
7-Chloro-2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride, a member of the quinazolinone class, has garnered attention for its diverse biological activities. This compound features a unique structural arrangement that contributes to its potential therapeutic applications, particularly in oncology and infectious disease treatment.
Chemical Structure and Properties
- Molecular Formula : C18H21ClN3O
- Molecular Weight : Approximately 285.19 g/mol
- Structural Features : The compound contains a chloro substituent at the 7-position and a dimethylaminoethyl group at the 1-position, contributing to its reactivity and biological activity.
Anticancer Properties
Research has demonstrated that quinazolinone derivatives exhibit significant anticancer activities. For instance, studies have shown that modifications to the quinazolinone structure can enhance cytotoxic effects against various cancer cell lines. Notably:
- In vitro Studies : Compounds similar to 7-Chloro-2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone have been tested against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values ranging from 0.36 to 40.90 μM .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in tumor growth and progression. For example, certain derivatives have shown promising results in inhibiting EGFR and other growth factor receptors .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad Spectrum Activity : Quinazolinone derivatives have shown effectiveness against various bacteria and fungi. Modifications in the structure significantly influence their antibacterial potency .
- Mechanism : The antimicrobial action is generally linked to the interaction with bacterial enzymes or disruption of cellular processes essential for bacterial survival.
Case Study 1: Anticancer Activity
A study conducted by Ahemad et al. synthesized novel quinazolinone derivatives that displayed potent anticancer activity against multiple cell lines, including MCF-7. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 2: Antimicrobial Evaluation
In another investigation, researchers explored the antibacterial potential of various quinazolinone derivatives. They found that specific substitutions led to enhanced activity against resistant strains of bacteria, suggesting a promising avenue for developing new antimicrobial agents .
Summary of Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Ahemad et al. (2013) | Anticancer | Significant cytotoxicity against MCF-7 cell line; structural modifications enhanced activity |
| Recent Review (2022) | Anticancer & Antimicrobial | IC50 values for anticancer activity ranged from 0.36 to 40.90 μM; broad-spectrum antimicrobial activity observed |
| Noolvi et al. (2020) | QSAR Analysis | Identified pharmacophoric requirements for enhanced antitumor activity |
Q & A
Basic: How can the synthesis of 7-chloro-2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride be optimized for improved yield and purity?
Methodological Answer:
Optimization involves adjusting reaction parameters such as temperature (60–80°C for cyclization steps), solvent choice (polar aprotic solvents like DMF for solubility), and reaction time (12–24 hours for intermediates). Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures enhances purity. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) confirm purity (>95%) .
Advanced: What methodologies are recommended for identifying pharmacological targets of this quinazolinone derivative?
Methodological Answer:
Use receptor binding assays (e.g., radioligand displacement for GABAA or serotonin receptors) and computational docking (AutoDock Vina with PDB structures) to predict interactions. Follow-up validation via functional assays (e.g., cAMP modulation or calcium flux) can confirm target engagement. Structural analogs in the quinazolinone class show affinity for CNS targets, guiding hypothesis-driven experiments .
Basic: What analytical techniques are suitable for characterizing the compound’s structural integrity?
Methodological Answer:
Employ 1H/13C NMR (DMSO-d6, 400 MHz) to verify substituent positions, FT-IR (1700–1650 cm⁻¹ for carbonyl groups), and X-ray crystallography (Mo-Kα radiation, 100K) for absolute configuration. Mass spectrometry (ESI+, m/z 386 [M+H]<sup>+</sup>) confirms molecular weight .
Advanced: How can researchers assess the environmental fate and ecotoxicological impact of this compound?
Methodological Answer:
Conduct biodegradation studies (OECD 301F assay) and measure logP (predicted 2.8–3.5) to evaluate bioaccumulation potential. Use LC-MS/MS to quantify environmental persistence in water/soil matrices. Ecotoxicity testing on Daphnia magna (48-hour LC50) and algae growth inhibition assays provide baseline ecological risk data .
Basic: How does the dimethylaminoethyl side chain influence the compound’s physicochemical properties compared to diethylaminoethyl analogs?
Methodological Answer:
The shorter alkyl chain reduces logP (by ~0.3 units), enhancing aqueous solubility. Protonation of the dimethylamino group at physiological pH increases bioavailability. Comparative solubility studies in PBS (pH 7.4) and DSC analysis (Tm ~215°C) highlight these differences .
Advanced: What strategies are effective for resolving contradictions in reported biological activity data?
Methodological Answer:
Perform meta-analysis of dose-response curves (IC50/EC50 values) across studies, accounting for assay conditions (cell lines, serum content). Validate conflicting results using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity). Structural analogs with defined SAR profiles can clarify mechanistic outliers .
Basic: What is the recommended protocol for stability testing under varying storage conditions?
Methodological Answer:
Conduct accelerated stability studies (ICH Q1A guidelines):
- Thermal stability: 40°C/75% RH for 6 months.
- Photostability: ICH Q1B, UV light (1.2 million lux·hr).
Monitor degradation via HPLC and identify byproducts (e.g., dechlorination or oxidation) using HRMS .
Advanced: How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
Use molecular dynamics (MD) simulations (AMBER force field) to model CYP3A4 binding. Docking scores (Glide XP) and free energy calculations (MM-GBSA) predict metabolic sites. Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor) to measure clearance rates .
Basic: What synthetic routes are available for introducing halogen substituents on the quinazolinone core?
Methodological Answer:
Electrophilic aromatic substitution (Cl2/FeCl3) or Ullmann coupling for late-stage functionalization. For regioselective chlorination, use N-chlorosuccinimide (NCS) in DCM at 0°C. Monitor reaction progress via TLC (silica, ethyl acetate/hexane) .
Advanced: How can researchers design SAR studies to optimize this compound’s selectivity for kinase targets?
Methodological Answer:
Generate a library of analogs with modifications at C-2 (aryl groups) and the dimethylaminoethyl side chain. Test kinase inhibition (KinomeScan panel) and use CoMFA models to correlate structural features with activity. Counter-screening against off-target receptors (e.g., GPCRs) ensures selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
